

Application Notes and Protocols for Pfi-4 in Chromatin Immunoprecipitation (ChIP)

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Compound of Interest

Compound Name: *Pfi-4*

Cat. No.: *B15572204*

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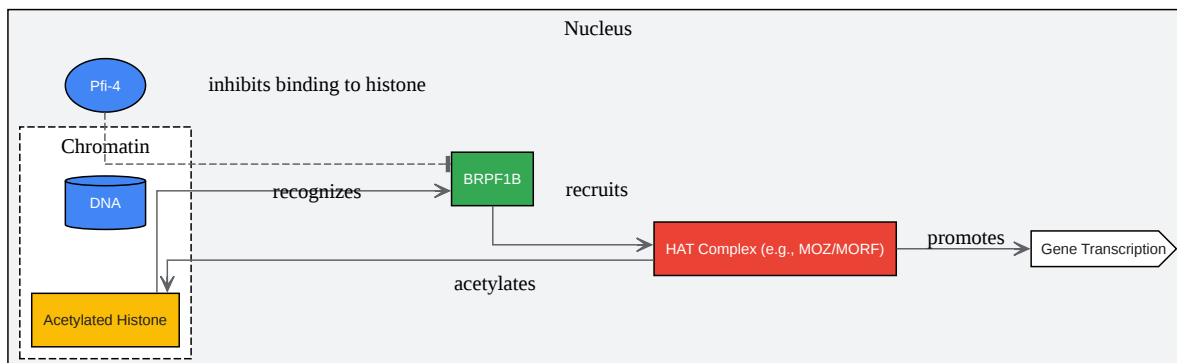
Introduction

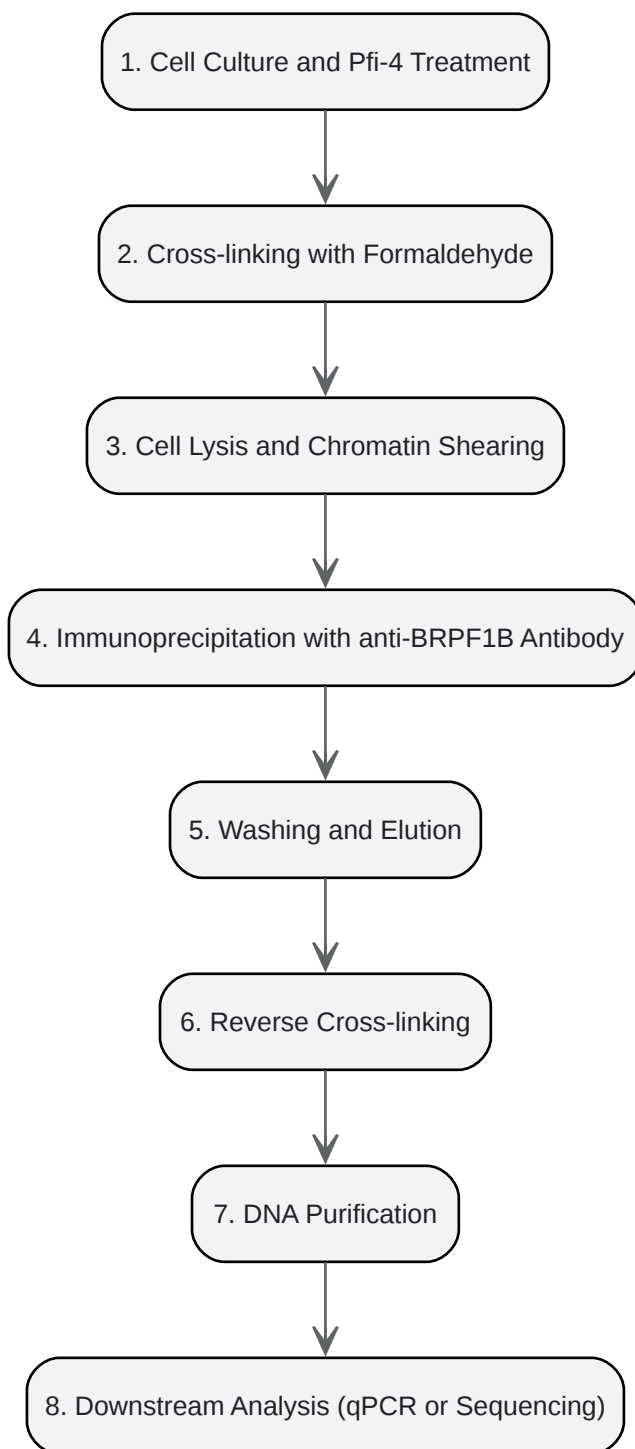
Pfi-4 is a potent and selective chemical probe for the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain, with a high affinity for the BRPF1B isoform.[1][2][3] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of MYST family histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex.[1][3] These complexes are involved in histone acetylation, a key epigenetic modification associated with active gene transcription. By binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain, **Pfi-4** competitively inhibits its interaction with acetylated histones, leading to the displacement of the BRPF1B-containing HAT complexes from chromatin.[2] This disruption of chromatin binding can modulate the expression of target genes, making **Pfi-4** a valuable tool for studying the role of BRPF1B in gene regulation and a potential lead compound in drug discovery for diseases involving aberrant BRPF1B activity, such as certain cancers.[3][4]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins with DNA. When used in conjunction with **Pfi-4**, ChIP can be employed to study how the inhibition of the BRPF1B bromodomain affects its localization on chromatin and the resulting changes in histone modifications and gene expression.

Signaling Pathway and Mechanism of Action

BRPF1B acts as a scaffold for HAT complexes, recognizing acetylated histones and recruiting the catalytic subunits (e.g., MOZ/MORF) to specific genomic loci. This leads to further histone acetylation and transcriptional activation. **Pfi-4** disrupts this process by preventing the initial recognition of acetylated histones by the BRPF1B bromodomain.





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